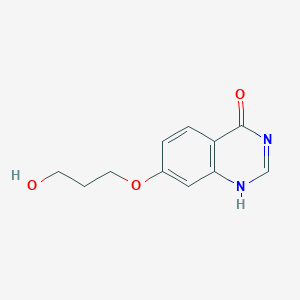

7-(3-hydroxypropoxy)-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(3-hydroxypropoxy)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHJHLUBQRXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCO)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OCCCO)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 7 3 Hydroxypropoxy 1h Quinazolin 4 One

Retrosynthetic Analysis of 7-(3-hydroxypropoxy)-1H-quinazolin-4-one

A retrosynthetic analysis of the target molecule, this compound, dictates a strategic disassembly to identify plausible starting materials. The primary disconnection occurs at the C7 ether linkage via a C-O bond cleavage. This step simplifies the target molecule into a key intermediate, 7-hydroxy-1H-quinazolin-4-one , and a three-carbon synthon such as 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol).

Further deconstruction of the 7-hydroxy-1H-quinazolin-4-one core involves breaking the pyrimidine (B1678525) ring. Two principal bond cleavages are considered:

Amide bond disconnection (C4-N3): This leads back to a substituted 2-amino-4-hydroxybenzamide and a one-carbon electrophile like formic acid or its equivalent.

Imine bond disconnection (N3-C2): This pathway, following the logic of syntheses like the Niementowski reaction, points towards 2-amino-4-hydroxybenzoic acid (a derivative of anthranilic acid) and a nitrogen-containing C1 source such as formamide (B127407). researchgate.net

This analysis suggests that the most logical forward synthesis would involve constructing a 7-substituted quinazolinone core first, with the hydroxyl group at C7 either present from the start or protected, followed by the alkylation to introduce the 3-hydroxypropoxy side chain.

Conventional Synthetic Routes to the Quinazolinone Core Structure

The quinazolinone scaffold is a well-established heterocyclic system, and numerous methods have been developed for its synthesis. These routes typically begin with appropriately substituted benzene (B151609) ring precursors.

Multi-Step Synthesis from Precursor Aromatic Amines and Carboxylic Acids

A foundational and highly versatile method for constructing the quinazolinone ring system starts with anthranilic acid derivatives. In a typical sequence for a related structure, an appropriately substituted anthranilic acid is first acylated. For instance, reacting anthranilic acid with acetic anhydride (B1165640) yields 2-acetamidobenzoic acid, which can then be cyclized. researchgate.net This N-acylanthranilic acid intermediate can then react with a primary amine or ammonia (B1221849) to form the quinazolinone ring. nih.gov

Another prominent route begins with 2-aminobenzamides. These precursors can be condensed with various carboxylic acids or their derivatives. The initial reaction forms an N-acyl-2-aminobenzamide intermediate, which subsequently undergoes intramolecular cyclization upon heating, often with the elimination of water, to yield the final quinazolinone product. This approach offers flexibility in introducing substituents at the C2 position by varying the carboxylic acid used.

Cyclization Reactions for Quinazolinone Ring Formation

The final ring-closing step is critical and can be achieved through various cyclization strategies, often employing catalytic systems to enhance efficiency and yield. Starting from 2-aminobenzamides, reaction with aldehydes, followed by an oxidation step, is a common and effective method. organic-chemistry.org This process first forms a dihydroquinazolinone intermediate which is then aromatized to the final quinazolinone.

Modern synthetic methods frequently utilize transition-metal catalysts, particularly copper, to facilitate these cyclizations under milder conditions. nih.govorganic-chemistry.org These reactions can involve domino or cascade sequences where multiple bonds are formed in a single pot, improving atom economy and operational simplicity.

Below is a table summarizing various catalytic systems and conditions for the formation of the quinazolinone ring from relevant precursors.

| Precursors | Reagents/Catalyst | Solvent | Conditions | Notes |

| 2-Aminobenzamide, Aldehyde | p-Toluenesulfonic acid, PIDA | - | Mild conditions | Involves oxidation of the dihydroquinazolinone intermediate. organic-chemistry.orgresearchgate.net |

| 2-Aminobenzamide, Alkyl Halide | Copper(I) bromide | - | Aerobic (air) | A domino reaction affording 2-substituted quinazolinones. organic-chemistry.org |

| 2-Isocyanobenzoate, Amine | Cu(OAc)₂·H₂O, Et₃N | Anisole | Microwave, 150 °C | Efficient for synthesizing 3-substituted quinazolinones. acs.org |

| Isatin, Amidine Hydrochloride | t-BuOOH / K₃PO₄ | - | Room Temperature | A synergetic oxidative cyclization approach. organic-chemistry.org |

| 2-Halobenzamide, Nitrile | CuI, t-BuOK | - | Smooth reaction | Involves nucleophilic addition followed by an SNAr reaction. organic-chemistry.org |

Derivatization and Functionalization of the Quinazolinone Scaffold at C7

With the quinazolinone core established, the final key step is the introduction of the 3-hydroxypropoxy group at the C7 position. This is typically accomplished on a precursor bearing a hydroxyl group at this position.

Introduction of the 3-hydroxypropoxy Moiety via Alkylation/Etherification Reactions

The most direct method for attaching the side chain is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxy-1H-quinazolin-4-one . The quinazolinone is first treated with a suitable base to generate a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent containing the desired three-carbon chain, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol . youtube.comfrancis-press.com

Reaction Conditions and Catalytic Systems for Efficient C7 Modification

The success of the C7-etherification is highly dependent on the chosen reaction conditions. The selection of the base and solvent system is critical for achieving high yields. Strong bases are not always necessary; moderately strong inorganic bases are often sufficient and can prevent potential side reactions.

The following table outlines typical conditions for Williamson ether synthesis applicable to this transformation.

| Base | Solvent | Temperature | Notes |

| Potassium Carbonate (K₂CO₃) | Acetone, Ethanol (B145695), or DMF | Reflux | A common, mild, and effective choice for phenolic alkylation. nih.govmdpi.com |

| Sodium Hydride (NaH) | DMF or THF | 0 °C to Room Temp | A very strong base, ensuring complete deprotonation of the hydroxyl group. numberanalytics.com |

| Potassium tert-butoxide (KOtBu) | DMSO or THF | Room Temp | A strong, non-nucleophilic base suitable for sterically unhindered substrates. numberanalytics.com |

| Cesium Carbonate (Cs₂CO₃) | DMF or Acetonitrile | Room Temp to 80 °C | Often provides higher yields due to the "cesium effect," which enhances nucleophilicity. |

Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are frequently preferred as they effectively solvate the cation of the base, thereby increasing the reactivity of the resulting phenoxide nucleophile. numberanalytics.com The reaction is typically run at temperatures ranging from room temperature to the reflux temperature of the solvent to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

Modern and Sustainable Synthetic Approaches for this compound

The synthesis of this compound can be strategically approached in two main stages: the construction of the core 7-hydroxy-1H-quinazolin-4-one intermediate, followed by the introduction of the 3-hydroxypropoxy side chain. Modern synthetic methods prioritize efficiency, safety, and environmental benignity.

A plausible and efficient route to the 7-hydroxy-1H-quinazolin-4-one precursor involves the condensation of 2-amino-4-hydroxybenzoic acid with formamide. This reaction can be subjected to various heating methods to drive the cyclization. Following the formation of the hydroxylated quinazolinone core, the subsequent etherification at the 7-position with a suitable three-carbon building block, such as 3-chloro-1-propanol or 1,3-propanediol (B51772) under appropriate conditions, yields the target compound, this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. nih.gov This technique can be effectively applied to both the initial cyclization and the subsequent alkylation steps in the synthesis of this compound.

For the synthesis of the 7-hydroxy-1H-quinazolin-4-one intermediate, a mixture of 2-amino-4-hydroxybenzoic acid and formamide can be irradiated with microwaves. The use of microwave heating can dramatically shorten the reaction time from hours to minutes. organic-chemistry.org

In the subsequent etherification step, the alkylation of the phenolic hydroxyl group of 7-hydroxy-1H-quinazolin-4-one with a reagent like 3-chloro-1-propanol can also be significantly enhanced by microwave irradiation. mdpi.com The reaction, typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), benefits from the rapid and uniform heating provided by microwaves, leading to a more efficient and faster conversion to the desired product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

| Cyclization | Refluxing in high-boiling solvent for several hours. | Irradiation for 5-30 minutes. | Reduced reaction time, potential for higher yield, energy efficiency. |

| Etherification | Stirring at elevated temperatures for many hours. | Irradiation for 10-60 minutes. | Faster reaction rates, improved yields, cleaner reaction profiles. |

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinazolinones is an area where these principles have been increasingly applied. organic-chemistry.orgresearchgate.net

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation of 2-amino-4-hydroxybenzoic acid with formamide is an example of a reaction with good atom economy.

Use of Safer Solvents and Reagents: Whenever possible, utilizing solvents and reagents that are less toxic and environmentally benign. For instance, exploring the use of water or ethanol as a solvent in the cyclization step, or employing a non-toxic base for the etherification, aligns with green chemistry principles.

Energy Efficiency: As discussed, microwave-assisted synthesis is a prime example of an energy-efficient technique that minimizes energy consumption. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. While the initial cyclization may not require a catalyst, the etherification step can be optimized using catalytic amounts of a phase-transfer catalyst to enhance efficiency.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also a hallmark of green chemistry as they reduce the need for purification of intermediates, minimize solvent waste, and save time and resources. researchgate.net Developing a one-pot procedure for the synthesis of this compound from 2-amino-4-hydroxybenzoic acid would be a significant advancement in its sustainable production.

Purification and Spectroscopic Characterization of Synthetic Intermediates and the Final Compound

Following the synthesis, the purification of the intermediates and the final product, this compound, is crucial to obtain a compound of high purity. The characterization of these compounds is then performed using various spectroscopic techniques to confirm their chemical structures.

Purification:

The primary methods for the purification of quinazolinone derivatives include:

Recrystallization: This is a common technique used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically.

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or a mixture of solvents). acs.org For quinazolinone derivatives, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the eluent.

Spectroscopic Characterization:

A combination of spectroscopic methods is employed to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in a molecule and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons on the quinazolinone ring, the methylene (B1212753) protons of the propoxy chain, and the hydroxyl proton. The chemical shifts and coupling patterns of these protons would be diagnostic of the structure.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propoxy side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound would include a strong absorption for the C=O (amide) group, N-H stretching vibrations, O-H stretching of the alcohol, and C-O stretching of the ether linkage, as well as characteristic absorptions for the aromatic ring.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. acs.org

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons (δ 7.0-8.5 ppm), methylene protons of the propoxy chain (δ 2.0-4.5 ppm), a broad singlet for the N-H proton (δ ~12 ppm), and a signal for the O-H proton. |

| ¹³C NMR | Signal for the carbonyl carbon (δ ~165 ppm), signals for aromatic carbons (δ 110-160 ppm), and signals for the aliphatic carbons of the propoxy chain (δ 30-70 ppm). |

| IR (cm⁻¹) | ~3400-3200 (O-H and N-H stretching), ~1680 (C=O stretching), ~1610 (C=N stretching), ~1250 (C-O stretching). |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₃, MW = 220.23). |

Molecular Design and Structure Activity Relationship Sar Studies of 7 3 Hydroxypropoxy 1h Quinazolin 4 One Analogues

Design Principles for Modifying the 7-(3-hydroxypropoxy)-1H-quinazolin-4-one Core

The fundamental principle behind modifying the this compound core is to enhance its interaction with biological targets while maintaining or improving its pharmacokinetic profile. The quinazoline (B50416) ring system itself offers several points for modification, primarily at the N1, C2, and the remaining positions on the benzene (B151609) ring (C5, C6, and C8). The 7-position, in particular, has been identified as a key site for introducing substituents that can significantly influence biological activity.

The design of analogues often focuses on the following principles:

Target-Specific Interactions: Modifications are designed to exploit specific features of the target's binding site. For instance, in the context of kinase inhibition, the 7-alkoxy substituent can project into solvent-exposed regions or form additional hydrogen bonds, thereby increasing binding affinity and selectivity. nih.gov

Modulation of Physicochemical Properties: The introduction of different functional groups can alter the compound's solubility, lipophilicity, and metabolic stability. The 3-hydroxypropoxy group, for example, introduces a degree of hydrophilicity and a hydrogen bond donor/acceptor, which can be crucial for target engagement and pharmacokinetic properties.

Systematic Exploration of Substituent Effects on Biological Potency

The N1 and C2 positions of the quinazolinone ring are critical for modulating the electronic properties and steric profile of the molecule.

N1 Position: Substitution at the N1 position is generally less common in many classes of quinazolinone-based inhibitors, as the N1-H can act as a crucial hydrogen bond donor in interactions with target proteins. However, in some cases, small alkyl or other appropriate groups might be introduced to explore specific binding pockets or to block metabolic degradation at this site.

C2 Position: The C2 position is a highly versatile point for modification. A wide array of substituents, from small alkyl groups to large aromatic and heterocyclic moieties, have been introduced at this position. The nature of the C2 substituent can profoundly impact the compound's biological activity by engaging in various interactions such as hydrophobic interactions, pi-stacking, and hydrogen bonding with the target protein. For instance, the introduction of aryl groups at C2 has been a common strategy in the development of kinase inhibitors.

Table 1: Representative SAR Data for Modifications at the C2 Position of a Quinazolinone Core Illustrative data based on general findings in the literature.

| Compound ID | C2-Substituent | N1-Substituent | 7-Position Substituent | Relative Potency |

|---|---|---|---|---|

| A-1 | -H | -H | -O(CH2)3OH | Baseline |

| A-2 | -CH3 | -H | -O(CH2)3OH | ++ |

| A-3 | -Phenyl | -H | -O(CH2)3OH | +++ |

| A-4 | -4-Chlorophenyl | -H | -O(CH2)3OH | ++++ |

The 3-hydroxypropoxy side chain at the C7 position plays a significant role in the biological activity of these analogues through both conformational and electronic effects.

Conformational Flexibility: The three-carbon linker provides a degree of flexibility, allowing the terminal hydroxyl group to orient itself optimally within a binding pocket to form key hydrogen bonds. Studies on related 7-alkoxy quinazolines have shown that a three-carbon linker can lead to higher activity compared to shorter linkers, suggesting that the extended conformation is beneficial for reaching specific interaction points in the target protein. nih.gov

Electronic Effects: The ether oxygen of the propoxy group is an electron-donating group, which can influence the electron density of the quinazolinone ring system. This, in turn, can affect the pKa of the N1-H and its hydrogen bonding capability. The terminal hydroxyl group is a key feature, providing both hydrogen bond donor and acceptor capabilities, which can be critical for anchoring the molecule in the active site of a target.

To explore novel chemical space and improve drug-like properties, heterocyclic ring fusions and bioisosteric replacements are common strategies.

Bioisosteric Replacements: Bioisosteric replacement involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic parameters. For the 7-(3-hydroxypropoxy) group, potential bioisosteres could include:

Replacing the ether oxygen with a sulfur atom (thioether) or an amino group.

Replacing the terminal hydroxyl group with an amino, amido, or a small acidic group like a carboxylic acid.

Replacing the entire 3-hydroxypropoxy chain with other polar, flexible chains of similar length.

Bioisosteric replacement is a valuable tool in medicinal chemistry for fine-tuning the properties of a lead compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the biological potency of new, unsynthesized analogues.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A hypothetical QSAR equation for this class of compounds might look like: log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The resulting model can guide the design of new derivatives by indicating which structural features are most important for activity.

Computational Chemistry Approaches for Lead Optimization and Compound Design

Computational chemistry plays a crucial role in the lead optimization process, enabling a more rational and efficient design of new compounds. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies can reveal how different substituents at the C2 position or modifications to the side chain interact with the amino acid residues in the binding site. This can help in designing new analogues with improved binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By aligning a set of active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new molecules with the desired features.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding mode predicted by docking and to understand the role of conformational changes in the binding process.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target protein. For quinazoline analogues, this technique is routinely employed to understand their binding modes within the ATP-binding pocket of protein kinases like EGFR. bohrium.comfrontiersin.org The process involves preparing the 3D structure of the ligand and the protein, often from crystallographic data (e.g., PDB ID: 1M17 for EGFR), and then using a scoring function to rank the possible binding poses based on estimated binding affinity. lums.ac.irresearchgate.net

In silico docking studies of quinazoline derivatives frequently show a conserved binding pattern. bohrium.com The quinazoline core acts as a scaffold that mimics the adenine (B156593) ring of ATP. A crucial hydrogen bond is typically formed between the N1 atom of the quinazoline ring and the backbone NH group of a methionine residue (Met793 in EGFR). mdpi.comjapsonline.com The 4-anilino substituent extends into a hydrophobic pocket, forming van der Waals interactions. The substituent at the 7-position, in this case, the 3-hydroxypropoxy group, generally points towards the solvent-exposed region of the active site, where it can form hydrogen bonds with nearby residues or water molecules, potentially improving both binding affinity and solubility.

Below is a representative data table of a hypothetical molecular docking study for this compound against the EGFR kinase domain.

Table 1: Hypothetical Molecular Docking Results for this compound with EGFR Kinase Domain (PDB: 1M17)

| Parameter | Value / Description |

|---|---|

| Docking Software | AutoDock Vina |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| PDB ID | 1M17 |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Quinazoline N1 with Met793 (backbone NH)3-hydroxypropoxy -OH group with Thr790 (side chain) |

| Key Hydrophobic Interactions | Phenyl ring (hypothetical anilino group at C4) with Leu718, Val726, Ala743, Leu844 |

| Other Interactions | Quinazoline ring π-π stacking with Phe856 |

The results from such docking studies are fundamental for SAR analysis, allowing researchers to rationalize why certain structural modifications lead to enhanced or diminished activity and guiding the design of new, more potent analogues. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. rjsvd.comtandfonline.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent effects, and the persistence of key interactions. nih.gov

MD simulations can confirm if the crucial hydrogen bonds predicted by docking, such as the one with Met793, are maintained throughout the simulation, which is a strong indicator of potent inhibitory activity. japsonline.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for the this compound-EGFR Complex

| Parameter | Value / Description |

|---|---|

| Simulation Software | AMBER, GROMACS, or Desmond |

| Force Field | AMBER ff14SB (protein), GAFF (ligand) |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Ligand RMSD | Average: 1.2 Å (relative to the protein active site) |

| Protein Backbone RMSD | Average: 1.5 Å (after equilibration) |

| Radius of Gyration (Rg) | Stable around 22.5 Å, indicating no major unfolding |

| Hydrogen Bond Occupancy | Quinazoline N1-Met793: > 90%3-hydroxypropoxy-Thr790: ~ 45% (indicating transient interaction) |

These simulation results provide a deeper understanding of the conformational stability of the ligand-receptor complex, complementing the initial docking predictions and providing a robust rationale for the observed structure-activity relationships. tandfonline.com

Biological Activities and Mechanisms of Action of 7 3 Hydroxypropoxy 1h Quinazolin 4 One

In Vitro Pharmacological Evaluation of Quinazolin-4-one Derivatives

The quinazolin-4-one nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of in vitro pharmacological activities.

Cell-Based Assays for Cellular Proliferation and Viability

Quinazolin-4-one derivatives have been extensively evaluated for their effects on cellular proliferation and viability, particularly in the context of anticancer drug discovery. rsc.orgnih.gov These compounds have shown potent cytotoxic activity against a broad spectrum of human cancer cell lines. rsc.org

Commonly, cell viability is assessed using colorimetric assays such as the MTS assay. promega.compromega.com This method relies on the reduction of a tetrazolium compound by metabolically active cells to a colored formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells. promega.com

For instance, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have exhibited sub-micromolar potency in growth inhibition against various cancer cell lines, including colon, glioblastoma, breast, ovarian, lung, skin, prostate, neuroblastoma, and pancreas cancer cell lines. rsc.org Some derivatives have even shown activity in the nanomolar range against specific cell lines. rsc.org The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as mitosis by targeting tubulin polymerization. rsc.org

Furthermore, some quinazolin-4-one derivatives have been shown to induce cell cycle arrest at different phases, such as the G2/M phase, which is indicative of their impact on cell division. rsc.org

Table 1: Representative Cytotoxic Activity of Quinazolin-4-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | rsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <0.05 | rsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | rsc.org |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | MCF-7 (Breast) | 0.12 | rsc.org |

| Quinazolin-4(3H)-one derivative 3j | MCF-7 (Breast) | 0.20 | nih.gov |

| Quinazolin-4(3H)-one derivative 3g | A2780 (Ovarian) | 0.14 | nih.gov |

Enzyme Inhibition and Activation Kinetics

The quinazolin-4-one scaffold is a versatile template for the design of potent enzyme inhibitors. nih.govresearchgate.net These derivatives have been shown to inhibit a variety of enzymes, including protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

The inhibitory activity of these compounds is typically quantified by determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The kinetics of enzyme inhibition can be further characterized to determine the mechanism of inhibition, such as competitive, uncompetitive, or noncompetitive inhibition. researchgate.net

For example, certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.govnih.gov Some of these compounds have shown inhibitory activity comparable to or even exceeding that of established kinase inhibitors. nih.gov The mechanism of inhibition can vary, with some derivatives acting as ATP-competitive inhibitors, while others are non-competitive. nih.govnih.gov

Table 2: Representative Enzyme Inhibitory Activity of Quinazolin-4-one Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 | 0.079 | nih.gov |

| Quinazolin-4-one derivative C19 | USP7 | 1.537 | nih.gov |

Receptor Binding and Ligand Displacement Assays

Quinazolinone derivatives have also been identified as potent ligands for various receptors, including G protein-coupled receptors (GPCRs). mdpi.comnih.gov Their binding affinity is often determined using radioligand displacement assays or fluorescence polarization assays. mdpi.com

In these assays, the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor is measured. The binding affinity is typically expressed as the inhibition constant (Ki) or the IC₅₀ value.

For instance, novel quinazoline (B50416) derivatives have been developed as highly effective antagonists for the A2A adenosine (B11128) receptor, a therapeutic target for neurodegenerative diseases and cancer. mdpi.com Some of these compounds have demonstrated high affinity for the human A₂A adenosine receptor with Ki values in the nanomolar range. mdpi.com

Immunomodulatory and Anti-inflammatory Cellular Responses

The quinazolin-4-one scaffold has been recognized for its potential in modulating immune and inflammatory responses. nih.govresearchgate.net Derivatives of this class have been shown to possess significant anti-inflammatory activity in various in vitro models. nih.govresearchgate.net

The anti-inflammatory effects of these compounds are often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.gov Some quinazolin-4-one derivatives have demonstrated a significant reduction in the production of these inflammatory molecules. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms underlying the biological activities of quinazolin-4-one derivatives is crucial for their development as therapeutic agents.

Modulation of Specific Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

Quinazolin-4-one derivatives have been shown to exert their effects by modulating key signal transduction pathways that are often dysregulated in various diseases.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. nih.govnih.govencyclopedia.pub Several quinazoline derivatives have been identified as potent inhibitors of NF-κB activation. nih.govresearchgate.net They can interfere with different steps in the NF-κB signaling cascade, leading to the suppression of pro-inflammatory gene expression. nih.govencyclopedia.pub

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a central role in cell proliferation, survival, and growth. nih.gov Dysregulation of this pathway is a common feature of many cancers. nih.gov Some quinazolinone-based molecules have been reported to exhibit inhibitory activity against PI3Kα. nih.gov By inhibiting this pathway, these compounds can suppress tumor cell proliferation and survival. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Some quinazoline derivatives are known to interfere with the MAPK signaling pathway, contributing to their anticancer effects. researchgate.net

Induction of Apoptosis and Autophagy Pathways

There is no available information to detail the effects of 7-(3-hydroxypropoxy)-1H-quinazolin-4-one on the induction of apoptosis and autophagy. While other quinazolinone derivatives have been shown to induce these cellular processes, such findings cannot be attributed to this specific compound without direct experimental evidence.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

No studies on gene expression or proteomic profiling following treatment with this compound have been published. This information is crucial for understanding the molecular pathways modulated by the compound, but it is currently unavailable.

Preclinical In Vivo Pharmacological Efficacy Studies in Animal Models

Comprehensive preclinical data for this compound is not present in the public research landscape. This includes the following critical areas of investigation:

Selection and Justification of Relevant Disease Models (e.g., oncology, inflammatory diseases, neurological disorders)

Without primary research, it is not possible to identify or justify the selection of any specific disease models for which this compound may have been tested.

Assessment of Efficacy and Pharmacodynamic Biomarkers in Animal Models

There are no reported studies assessing the in vivo efficacy of this compound or identifying relevant pharmacodynamic biomarkers to measure its biological effects in animal models.

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any preclinical species have not been documented in available literature.

Dose-Response Characterization and Therapeutic Index Estimation in Animal Studies

Information regarding dose-response relationships and the therapeutic index of this compound in animal models is not available.

Target Identification and Validation for 7 3 Hydroxypropoxy 1h Quinazolin 4 One

Biochemical and Biophysical Methods for Direct Target Engagement

Directly identifying the molecular targets of a small molecule is a critical step in understanding its mechanism of action. Biochemical and biophysical methods are at the forefront of this endeavor, providing direct evidence of binding and characterizing the interaction between the compound and its putative protein targets.

Affinity pull-down assays, coupled with mass spectrometry-based chemical proteomics, represent a powerful strategy for the unbiased identification of a compound's binding partners within a complex biological sample. nih.govrsc.org This approach typically involves immobilizing a derivative of the compound of interest onto a solid support, such as beads. This "baited" matrix is then incubated with a cell lysate or tissue extract. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

For a compound like 7-(3-hydroxypropoxy)-1H-quinazolin-4-one, a linker would be chemically introduced, often at a position determined not to interfere with its biological activity, to facilitate attachment to the solid support. Quantitative proteomics techniques can further refine this by comparing the proteins pulled down by the active compound versus a structurally similar but inactive control, helping to distinguish specific binders from non-specific interactions.

Once putative targets are identified, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to validate these interactions and quantify the binding affinity and kinetics.

Surface Plasmon Resonance (SPR) measures the binding between a ligand (the compound) and an analyte (the target protein) in real-time without the need for labels. One of the interactants is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a compound to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). By determining these parameters, researchers can gain deeper insights into the forces driving the binding event.

| Biophysical Technique | Parameters Determined | Significance in Target Validation |

| Surface Plasmon Resonance (SPR) | Association rate (k_a), Dissociation rate (k_d), Equilibrium dissociation constant (K_D) | Confirms direct binding and provides kinetic information about the interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_a), Enthalpy change (ΔH), Stoichiometry (n) | Validates binding and provides a complete thermodynamic profile of the interaction. |

Genetic and Cell Biological Approaches for Target Validation

Following the identification and biophysical characterization of a direct target, genetic and cell-based assays are crucial for validating that the interaction with this target is responsible for the compound's observed cellular effects.

To confirm that a compound's activity is mediated through a specific target, researchers can use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. nih.gov If the knockdown or knockout of the target protein phenocopies the effect of the compound, it provides strong evidence for on-target activity. Conversely, if cells lacking the target protein become resistant to the compound, this also validates the target.

In contrast to knockdown or knockout experiments, overexpressing the putative target protein can lead to a decreased sensitivity to the compound, as higher concentrations of the compound may be required to achieve the same level of target engagement and biological effect. Furthermore, if the target is an enzyme, expressing a constitutively active mutant might alter the cellular response to the compound, providing further evidence for the specific target-drug interaction.

Structural Biology of this compound-Target Complexes

Determining the three-dimensional structure of a compound bound to its target protein provides the ultimate proof of a direct interaction and offers invaluable insights for structure-based drug design. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise binding mode, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon compound binding.

For example, a co-crystal structure of a related quinazolin-4-one derivative with the SARS-CoV-2 main protease has revealed a non-covalent binding mechanism. nih.gov Such structural information is instrumental for optimizing the lead compound to enhance its potency and selectivity. While no specific structural data for this compound is currently published, this remains a critical area of investigation for understanding its molecular mechanism of action.

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Protein Structures

There are no publicly accessible X-ray crystallography or cryo-electron microscopy studies that have successfully determined the three-dimensional structure of this compound in a complex with a protein target. The determination of such structures is a critical step in understanding the precise molecular interactions that drive the compound's biological activity. This process involves co-crystallizing the compound with its target protein or soaking the compound into pre-formed protein crystals for X-ray crystallography. For cryo-EM, the purified protein-ligand complex is rapidly frozen for imaging. The absence of such data indicates a significant gap in the understanding of this specific compound's mechanism of action at a molecular level.

Future Directions and Advanced Research Perspectives for 7 3 Hydroxypropoxy 1h Quinazolin 4 One

Exploration of Novel Therapeutic Applications Beyond Established Areas

The quinazolinone nucleus is well-established in oncology, with several FDA-approved drugs like Gefitinib (B1684475) and Erlotinib (B232) targeting protein kinases. nih.gov The scaffold is also known for its anti-inflammatory, anticonvulsant, and antimicrobial properties. mdpi.comwisdomlib.org Future research on 7-(3-hydroxypropoxy)-1H-quinazolin-4-one should venture beyond these areas to explore novel therapeutic landscapes. The inherent versatility of the quinazolinone core suggests potential efficacy against a diverse range of diseases. nih.gov

Emerging areas of investigation could include:

Neurodegenerative Diseases: Given that some quinazoline (B50416) derivatives show potential in managing conditions like Alzheimer's, investigating the neuroprotective properties of this specific compound is a logical next step. nih.gov

Antiparasitic Agents: The fight against parasitic diseases like leishmaniasis requires new chemical entities. The quinazolinone scaffold has shown promise in this area, warranting evaluation of this compound against various parasitic targets. researchgate.net

Antiviral Applications: The broad biological activity of quinazolines includes antiviral effects, a critical area for drug development in the face of emerging viral threats. mdpi.com

Cardiovascular and Metabolic Disorders: Certain quinazoline-based drugs are used as antihypertensives, and other derivatives have been explored for anti-diabetic effects, suggesting that this compound could be screened for activity against cardiovascular or metabolic targets. wisdomlib.orgwjgnet.com

| Therapeutic Area | Rationale Based on Quinazolinone Scaffold | Potential Molecular Targets |

|---|---|---|

| Neurodegenerative Diseases | Known activity of derivatives against Alzheimer's-related pathways. nih.gov | GSK-3β, BACE1, Monoamine Oxidase |

| Parasitic Infections | Demonstrated antileishmanial activity in related compounds. researchgate.net | Parasite-specific enzymes (e.g., DHFR-TS, CRK) |

| Viral Infections | Broad-spectrum antiviral activity reported for the scaffold. mdpi.com | Viral proteases, polymerases, entry proteins |

| Metabolic Disorders | Documented anti-diabetic and antihypertensive effects of quinazolines. wisdomlib.orgwjgnet.com | Alpha-glucosidase, Adrenergic receptors |

Development of Advanced Drug Delivery Systems for Enhanced Efficacy

A significant hurdle for many small molecule drugs, including quinazolinone derivatives, can be poor solubility, low bioavailability, and off-target effects. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations. Future research should focus on formulating this compound into novel delivery platforms to enhance its therapeutic index.

Potential DDS strategies include:

Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric nanoparticles or lipid-based nanocarriers could improve its solubility, protect it from premature degradation, and allow for controlled release.

Targeted Liposomes: Functionalizing the surface of liposomes containing the drug with specific ligands (e.g., antibodies, peptides) can direct the therapeutic agent to diseased cells or tissues, such as tumors, thereby increasing local concentration and reducing systemic exposure.

Drug Conjugates: Covalently linking this compound to a targeting moiety or a polymer like polyethylene (B3416737) glycol (PEG) could enhance its pharmacokinetic profile and allow for more specific delivery.

Integration of Artificial Intelligence and Machine Learning for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold to guide the design of next-generation analogs with superior properties.

Key AI/ML applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate structural features of quinazolinone derivatives with their biological activity. nih.gov This can guide the synthesis of new analogs of this compound with predicted high potency.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable drug-like characteristics. mdpi.comnih.gov These models can use the this compound structure as a starting point to explore novel chemical space.

Virtual Screening and Property Prediction: AI can rapidly screen virtual libraries of millions of compounds to identify those with a high probability of interacting with a specific biological target. nih.gov Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize candidates with better pharmacokinetic profiles early in the discovery process. harvard.edu

| AI/ML Technique | Objective | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of key structural motifs for enhanced potency. |

| Generative Models | Design novel molecules with optimized properties. qmul.ac.uk | Generation of patentable, highly active analogs. |

| Virtual Screening | Identify potential hits from large compound libraries. nih.gov | Rapid discovery of new leads for specific targets. |

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds likely to fail. |

Addressing Specificity and Polypharmacology Challenges of this compound

Polypharmacology, the ability of a single drug to interact with multiple targets, can be both a therapeutic advantage and a source of side effects. wjgnet.comnih.gov Many quinazoline-based kinase inhibitors, for example, interact with several kinases. nih.gov Future research must meticulously characterize the target profile of this compound. The goal is to understand its specificity and harness its polypharmacology for therapeutic benefit, particularly in complex diseases like cancer where hitting multiple nodes in a signaling network can be advantageous.

Strategies to address this include:

Comprehensive Kinase and Off-Target Profiling: Screening the compound against large panels of kinases and other relevant biological targets will create a detailed map of its interactions.

Structure-Based Design for Selectivity: If high specificity for a single target is desired, structural biology (e.g., X-ray crystallography) combined with computational modeling can guide modifications to the molecule to enhance binding to the intended target while reducing affinity for off-targets. nih.gov

Rational Design of Multi-Targeting Agents: Conversely, if a multi-target profile is beneficial, medicinal chemistry efforts can focus on optimizing the compound's activity against a desired set of targets. This is a key strategy in developing hybrid drugs that combine multiple pharmacophores. nih.govnih.gov

Potential for Combination Therapies with this compound

Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance efficacy and overcome drug resistance. nih.gov The unique mechanism of action of this compound, once elucidated, could make it an ideal candidate for combination with existing drugs. Molecular hybridization, which combines two or more pharmacophores into a single molecule, is an advanced form of combination strategy. nih.gov

Future research should explore:

Synergy with Standard-of-Care Agents: In preclinical models, the compound should be tested alongside established drugs for the target disease. For instance, if it shows anticancer activity, it could be combined with chemotherapy, immunotherapy, or other targeted agents like PARP inhibitors. nih.gov

Overcoming Drug Resistance: A key application is in combination with drugs to which resistance has developed. For example, some quinazolines can inhibit efflux pumps like BCRP, which are responsible for multidrug resistance, potentially re-sensitizing cancer cells to chemotherapy. nih.gov

Development of Hybrid Molecules: The this compound scaffold could be chemically linked to another pharmacophore (e.g., an anti-inflammatory agent or another anticancer drug) to create a single hybrid molecule with a dual mechanism of action. nih.govfrontiersin.org

Translational Research Strategies for Preclinical Advancement

Advancing a promising compound from the laboratory to clinical trials requires a robust translational research strategy. For this compound, this involves a systematic process of preclinical validation.

A structured translational path would include:

Establishment of Relevant In Vivo Models: Once a therapeutic area is identified, the compound's efficacy must be demonstrated in relevant animal models of the disease (e.g., xenograft models for cancer, transgenic models for neurodegenerative disease).

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed studies are needed to understand how the drug is absorbed, distributed, metabolized, and excreted (PK) and how it affects its biological target in a living organism (PD). This data is crucial for determining a potential therapeutic window.

Biomarker Identification: Identifying biomarkers that can predict which patients are most likely to respond to the drug or that can monitor its therapeutic effect is critical for designing successful clinical trials. This can involve genomic, proteomic, or imaging-based approaches.

Early Toxicology Screening: Comprehensive toxicology studies are required to identify any potential liabilities before advancing the compound into human trials.

By systematically pursuing these advanced research perspectives, the scientific community can fully explore and potentially realize the therapeutic promise of this compound, paving the way for a new generation of medicines based on the versatile quinazolinone scaffold.

Q & A

Q. What are the optimized synthetic routes for 7-(3-hydroxypropoxy)-1H-quinazolin-4-one, and how do reaction conditions influence yield?

The primary synthesis involves nucleophilic substitution between 7-fluoro-4-quinazolinone and 1,3-propanediol under reflux conditions, achieving ~92% yield . To optimize, researchers should:

- Test alternative solvents (e.g., DMF, THF) to enhance solubility of reactants.

- Adjust reaction temperature (80–120°C) and time (12–24 hours) to balance yield and side-product formation.

- Monitor pH for deprotonation of 1,3-propanediol, as alkaline conditions may improve nucleophilicity. Comparative studies with trifluoroacetic acid-mediated cyclization (as seen in trifluoromethylated quinazolinones) could offer insights into regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

- NMR : Use - and -NMR to verify the hydroxypropoxy chain (δ ~3.5–4.5 ppm for oxymethylene protons) and aromatic quinazolinone backbone .

- XRD : Single-crystal X-ray diffraction (as applied to 7-nitroquinazolin-4(3H)-one) resolves bond angles and confirms the planar quinazolinone core .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] at m/z 263.09).

Q. How can researchers mitigate safety risks during handling and purification?

- Follow protocols for similar quinazolinones: Use fume hoods for reactions involving volatile solvents (e.g., POCl) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors .

- Refer to safety data for structurally related compounds (e.g., 3-amino-2-phenoxymethyl derivatives) for toxicity benchmarks .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives?

- Dose-Response Analysis : Test anti-inflammatory activity (e.g., COX-2 inhibition) across a concentration range (0.1–100 µM) to identify non-linear effects .

- Computational Docking : Compare binding affinities of this compound with active 2-pyridylquinazolinones using AutoDock Vina .

- Metabolic Stability Assays : Use liver microsomes to assess oxidative degradation, which may explain variability in in vivo efficacy .

Q. How can substituent modifications at the 3-hydroxypropoxy chain enhance target selectivity?

- SAR Studies : Synthesize analogs with:

- Polar groups : Replace hydroxy with morpholine (as in N-(3-chloro-4-fluorophenyl)-7-methoxy derivatives) to improve solubility .

- Steric hindrance : Introduce branched alkyl chains (e.g., isopropyl) to probe steric effects on receptor binding .

- Pharmacokinetic Profiling : Measure logP and plasma protein binding to correlate structural changes with bioavailability .

Q. What advanced computational methods predict the compound’s reactivity in heterogeneous catalytic systems?

- DFT Calculations : Model the electrophilicity of the quinazolinone core using Gaussian09 at the B3LYP/6-31G* level to predict sites for functionalization .

- Molecular Dynamics : Simulate adsorption on metal-organic frameworks (MOFs) to assess potential for catalytic applications .

Methodological Challenges and Solutions

Q. How should researchers address low yields in scaled-up synthesis?

- Process Optimization : Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions observed in batch reactions .

- Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps, as seen in dihydroquinazolinone syntheses .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- DSC/TGA : Identify melting points and thermal stability ranges for polymorphs.

- Raman Spectroscopy : Detect lattice vibrations unique to each crystalline form .

Data Interpretation Frameworks

Q. How can conflicting results in anti-inflammatory assays be reconciled?

- Meta-Analysis : Aggregate data from analogous compounds (e.g., 2-pyridylquinazolinones) to identify trends in IC values .

- Pathway Analysis : Use STRING or KEGG databases to map off-target effects (e.g., NF-κB vs. JAK-STAT pathways) .

Q. What statistical models are robust for structure-activity relationship (SAR) studies of quinazolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.